molecular formula C8H3Cl2NO2 B103378 6,7-dichloro-1H-indole-2,3-dione CAS No. 18711-12-1

6,7-dichloro-1H-indole-2,3-dione

Cat. No.: B103378
CAS No.: 18711-12-1
M. Wt: 216.02 g/mol
InChI Key: XTXIILHWOQZVAQ-UHFFFAOYSA-N
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Description

6,7-dichloro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3Cl2NO2 and a molecular weight of 216.02 g/mol It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Mechanism of Action

Target of Action

The primary target of 6,7-dichloro-1H-indole-2,3-dione is the IK and SK Ca2±activated K+ channels . These channels play a crucial role in regulating the electrical activity of cells, contributing to the control of cell excitability, secretion, and immune response.

Mode of Action

This compound interacts with its targets by increasing the apparent Ca2+ sensitivity of the IK and SK channels . This interaction enhances the activity of these channels, leading to changes in cell excitability and function.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6,7-dichloro-1H-indole-2,3-dione are not fully understood yet. It is known that this compound can interact with certain enzymes and proteins. For instance, it has been found to have a Ki value of 9.4 µM for the human enzyme CES1

Cellular Effects

Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand the cellular effects of this compound.

Molecular Mechanism

It is known to activate IK/SK Ca2±activated K+ channels . This suggests that it may exert its effects at the molecular level through binding interactions with these channels, potentially leading to changes in gene expression or enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-1H-indole-2,3-dione typically involves the chlorination of indole-2,3-dione. One common method is the reaction of indole-2,3-dione with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

Indole-2,3-dione+Cl2This compound\text{Indole-2,3-dione} + \text{Cl}_2 \rightarrow \text{this compound} Indole-2,3-dione+Cl2​→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it to less oxidized forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce chlorinated indoles .

Scientific Research Applications

6,7-dichloro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Oxime-6,7-dichloro-1H-indole-2,3-dione: This compound is similar in structure but contains an oxime group at the 3-position.

    6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione: This compound is a reduced form of 6,7-dichloro-1H-indole-2,3-dione.

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to activate calcium-activated potassium channels sets it apart from other indole derivatives .

Properties

IUPAC Name

6,7-dichloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXIILHWOQZVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588487
Record name 6,7-Dichloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18711-12-1
Record name 6,7-Dichloroisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dichloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,7-DICHLOROISATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ACJ5NG5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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